molecular formula C23H17ClN4O4S2 B2563764 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide CAS No. 864860-04-8

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide

Cat. No.: B2563764
CAS No.: 864860-04-8
M. Wt: 512.98
InChI Key: PMZZJGNFBNZQPP-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide is a useful research compound. Its molecular formula is C23H17ClN4O4S2 and its molecular weight is 512.98. The purity is usually 95%.
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Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors

Compounds with structural similarities to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide have been investigated for their potential as PI3Kα and mTOR inhibitors, showing efficacy both in vitro and in vivo. Modifications to the heterocyclic rings in these molecules were aimed at improving metabolic stability, indicating a research avenue into enhancing drug-like properties while maintaining or improving biological activity (Stec et al., 2011).

Anticancer Activity

Research into derivatives of similar chemical structures has revealed potential anticancer activities. Specific compounds were synthesized and demonstrated significant cytotoxic effects against various cancer cell lines, including human monocytic leukemia and hepatoma cells. These studies underscore the potential of such compounds in the development of new anticancer drugs, with modifications to their structures leading to varied biological activities (Hour et al., 2007).

Heterocyclic Chemistry

The synthesis and reactivity of related heterocyclic compounds have been explored, providing insights into new synthetic methodologies and the potential for creating novel materials or pharmaceuticals. Such research demonstrates the versatility of thiazole and pyridine derivatives in organic synthesis, potentially leading to new drugs or materials with unique properties (Jin et al., 2017).

Antibacterial Activity

Studies on benzothiazole derivatives, akin to the compound of interest, have shown significant antibacterial activity against specific strains such as Streptococcus pyogenes. This suggests that modifications to the benzothiazole core can lead to compounds with potential applications in combating bacterial infections (Gupta, 2018).

Synthetic Methodologies

The exploration of synthetic routes for related compounds opens up possibilities for creating a variety of biologically active molecules. Studies focusing on efficient synthesis methods can lead to the discovery of new drugs with improved properties, highlighting the importance of synthetic chemistry in drug development (Li et al., 2015).

Future Directions

The future directions for the research on benzothiazole derivatives could include further exploration of their anti-tubercular activity, synthesis of new derivatives, and in-depth study of their mechanism of action .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O4S2/c1-12(29)27-9-8-14-19(11-27)34-23(20(14)22-25-17-4-2-3-5-18(17)33-22)26-21(30)15-10-13(28(31)32)6-7-16(15)24/h2-7,10H,8-9,11H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZZJGNFBNZQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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